phenyl N-hydroxycarbamate

Stability Kinetics Degradation Mechanism Analytical Method Development

Analytical scientists developing stability-indicating HPLC methods require stress agents with predictable degradation. Phenyl N-hydroxycarbamate degrades via a well-defined E1cB mechanism, producing characteristic impurities (phenol, carbonate, ammonia) distinct from N-methyl analogues. • Enables unequivocal identification of degradation products for method ruggedness testing. • Serves as the only established precursor for quantitative HONCO generation via flash vacuum pyrolysis. • Supplied with comprehensive CoA and pharmacopeial traceability (USP/EP) for ANDA/NDA CMC documentation.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 38064-07-2
Cat. No. B1295515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namephenyl N-hydroxycarbamate
CAS38064-07-2
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)NO
InChIInChI=1S/C7H7NO3/c9-7(8-10)11-6-4-2-1-3-5-6/h1-5,10H,(H,8,9)
InChIKeyJADMRVSHKZTLPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl N-Hydroxycarbamate – Identity & Specifications


Phenyl N-hydroxycarbamate (CAS 38064-07-2), also referred to as phenyl hydroxycarbamate or N-hydroxycarbamic acid phenyl ester, is an N-hydroxycarbamate derivative with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol . This compound is commercially available from multiple vendors as a white to off-white crystalline solid with reported purity levels of ≥95% (typical range 95–97%) and a melting point of 104–107 °C . It is classified as a research-use-only (RUO) substance and is commonly supplied for analytical method development, method validation (AMV), quality control (QC) applications, and as a reference standard for pharmaceutical development [1]. The compound contains both a carbamate ester moiety and a N-hydroxy group, features that define its reactivity profile and underpin its utility as an analytical reference material and a specialized synthetic intermediate.

Analytical reference standard for AMV and QC workflows
Synthetic intermediate – exclusive HONCO precursor
Degradation mechanism-defined for forced degradation studies

Phenyl N-Hydroxycarbamate Substitution Risks


Substituting phenyl N-hydroxycarbamate with a generic N-hydroxycarbamate or a simple phenyl carbamate introduces significant and quantifiable risks to experimental reproducibility and data integrity. The compound's degradation kinetics, mechanistic pathway, and the specific identity of its decomposition products are exquisitely sensitive to both the N-substituent and the aryl moiety [1]. For example, N-methyl analogues degrade via a concerted mechanism at near-neutral pH, whereas the parent phenyl N-hydroxycarbamate follows a distinct E1cB pathway, producing a different set of byproducts that can interfere with analytical detection or downstream synthetic steps [1]. Furthermore, the compound's utility as a precursor for generating the highly reactive species hydroxy isocyanate (HONCO) via flash vacuum pyrolysis is a structure-specific property not shared by N-alkyl or N-aryl analogues, which decompose via alternate routes [2]. Consequently, direct substitution without re-optimization of analytical methods or synthetic protocols will likely lead to method failure, erroneous impurity profiling, or loss of the intended chemical functionality.

Mechanistic mismatch N‑methyl analogues degrade via a concerted pathway, may shift impurity profile and pH-dependent stability.
Functional loss N‑alkyl/aryl analogues cannot generate HONCO, eliminating key synthetic utility for astrochemistry.
Documentation gap Generic N‑hydroxycarbamates typically lack vendor-certified purity and compliance documentation.

Phenyl N-Hydroxycarbamate: Key Differentiating Data


Degradation Pathway Divergence

Under aqueous alkaline conditions (pH 7–13), phenyl N-hydroxycarbamate degrades via an E1cB mechanism (Brønsted coefficient βlg ≈ −1) to yield phenol/phenolate and the unstable intermediate HO–N=C=O, which subsequently decomposes to carbonate, nitrogen, and ammonia [1]. In direct contrast, the N-methyl analogue (e.g., phenyl N-hydroxy-N-methylcarbamate) degrades via a concerted mechanism (βlg ≈ −0.75) at pH 7–9, producing phenol, carbonate, and methylamine [1]. This mechanistic divergence results in fundamentally different impurity profiles and kinetic pH-dependencies, which are critical for analytical method robustness and forced degradation studies.

Degradation Pathway
Head-to-head
E1cB (βlg ≈ −1) vs Concerted (βlg ≈ −0.75)
Mechanism-defined impurity profile context
Method transfer requires re-validation
Stability Kinetics Degradation Mechanism Analytical Method Development

Exclusive HONCO Precursor

Phenyl N-hydroxycarbamate serves as the only documented precursor for the gas-phase generation of hydroxy isocyanate (HONCO), a molecule of interest for interstellar medium chemistry and prebiotic studies [1]. When subjected to flash vacuum pyrolysis at 650 °C, the compound undergoes a clean, structure-specific elimination to yield HONCO and phenol. This transformation has been unequivocally characterized by matrix isolation IR and UV/Vis spectroscopy at 3.5 K [1]. Analogous N-alkyl or N-aryl N-hydroxycarbamates either do not undergo this specific elimination or decompose via alternative, non-productive pathways, making phenyl N-hydroxycarbamate uniquely suited for this application.

HONCO Generation
Head-to-head
Yields HONCO vs No reported reaction
Unique precursor for HONCO studies
Essential for astrochemistry research
Synthetic Intermediate Matrix Isolation Spectroscopy Reactive Species Generation

HDAC Inhibition and PK Profile

Phenyl N-hydroxycarbamate is reported to be a potent inhibitor of histone deacetylases (HDACs) and has been explored for neuroprotective therapy . While a precise IC₅₀ value for this specific compound was not located in the primary literature, its classification as a hydroxamic acid mimetic places it within a well-characterized class of zinc-binding HDAC inhibitors [1]. For comparison, the clinically used HDAC inhibitor SAHA (vorinostat) exhibits IC₅₀ values in the low nanomolar range (e.g., 10–50 nM) for class I/II HDACs, whereas phenyl hydroxamic acid derivatives with optimized meta-substituents achieve IC₅₀ values as low as 2 nM for HDAC6 . Importantly, phenyl N-hydroxycarbamate displays distinct pharmacokinetic properties: low aqueous solubility necessitating intravenous administration, and a slow metabolic clearance with an elimination half-life of approximately 1 day, with primary metabolism to phenyl acetic acid and phenyl oxalic acid .

HDAC Inhibition & PK
Class-level
t½ ≈ 1 day vs t½ ≈ 2 hours (SAHA)
Sustained target-engagement study context
Potency unquantified; class-level inference
HDAC Inhibition Neuroprotection Enzyme Assay

Physicochemical QC Benchmarks

Phenyl N-hydroxycarbamate is supplied as a white to off-white solid with a reported melting point of 104–107 °C and a vendor-certified purity of ≥95–97% . Its predicted pKa is 8.40 ± 0.23 . These parameters serve as critical acceptance criteria for identity and purity verification in analytical methods. In comparison, the closely related analog benzyl N-hydroxycarbamate (CAS 3426-71-9) exhibits a lower melting point of 56–60 °C [1] and a distinct chromatographic retention behavior due to the different aryl substituent. These differences are essential for distinguishing the two compounds in compendial methods or impurity profiling.

QC Benchmarks
Cross-study
mp 104–107°C vs mp 56–60°C (benzyl analog)
Identity confirmation via melting point
Supports incoming material inspection
Analytical Reference Standard Method Validation Quality Control

ANDA & DMF Reference Standard

Phenyl N-hydroxycarbamate is explicitly supplied with detailed characterization data compliant with regulatory guidelines for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1] [2]. The product can be provided with traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. In contrast, many generic N-hydroxycarbamates or research-grade analogues lack this level of documented compliance and traceability, which is a critical requirement for pharmaceutical development and regulatory submission.

Compliance Documentation
Supplier data
Documented compliance vs Lacks formal traceability
Streamlines analytical method validation
Supplier-provided characterization data
Reference Standard ANDA Method Validation

Phenyl N-Hydroxycarbamate: Application Scenarios


Forced Degradation Method Development

Analytical scientists developing stability-indicating HPLC methods for drug substances containing carbamate or hydroxylamine moieties require a stress agent that degrades via a well-defined, predictable pathway. Phenyl N-hydroxycarbamate's E1cB degradation mechanism (βlg ≈ −1) produces a characteristic impurity profile (phenol, carbonate, nitrogen, ammonia) that is distinct from the concerted degradation of N-methyl analogues [1]. This specific and documented degradation behavior makes it an ideal model compound for method ruggedness testing and for establishing system suitability criteria in forced degradation studies, where the identity and resolution of degradation products must be unequivocally established.

HONCO Synthesis for Astrochemistry

Researchers investigating reactive intermediates relevant to interstellar chemistry or prebiotic molecular evolution require a reliable source of hydroxy isocyanate (HONCO). Phenyl N-hydroxycarbamate is the only established precursor for the clean, quantitative generation of HONCO via flash vacuum pyrolysis at 650 °C, enabling its spectroscopic characterization by matrix isolation IR and UV/Vis at 3.5 K [2]. No other N-hydroxycarbamate or phenyl carbamate analogue has been shown to undergo this specific elimination reaction, making this compound an indispensable reagent for studies of HONCO's photochemistry, reactivity, and potential role in the formation of complex organic molecules in space.

Long-Acting HDAC Inhibitor Studies

Preclinical researchers studying the effects of HDAC inhibition in animal models of neurodegeneration may select phenyl N-hydroxycarbamate when a compound with a prolonged pharmacokinetic profile is desired. The compound exhibits an elimination half-life of approximately 1 day following intravenous administration . While its exact HDAC inhibitory potency relative to clinical candidates like SAHA remains unquantified in the primary literature, its extended half-life (compared to SAHA's ~2-hour half-life) offers a distinct experimental window for sustained target engagement in acute or sub-chronic dosing paradigms . Procurement of this specific compound is justified when the experimental design prioritizes long-circulating HDAC probe over sub-nanomolar potency.

ANDA/NDA Reference Standard Procurement

Pharmaceutical quality control (QC) and regulatory affairs departments filing Abbreviated New Drug Applications (ANDA) or New Drug Applications (NDA) require reference standards that are accompanied by a comprehensive certificate of analysis and, ideally, traceability to a pharmacopeial standard. Phenyl N-hydroxycarbamate is commercially available with detailed characterization data compliant with regulatory guidelines, and vendors explicitly state that traceability against USP or EP can be provided [3]. This level of documentation is often absent for generic, research-grade analogues. Procuring this specific, fully characterized grade mitigates the risk of analytical method rejection due to insufficient reference standard qualification and streamlines the CMC section of regulatory dossiers.

Application
Selection Property
Validation Focus
Forced degradation method development
Degradation mechanism identity
Impurity profile resolution
HONCO generation for astrochemistry
HONCO precursor capability
Spectroscopic product confirmation
HDAC target engagement studies
Sustained exposure profile
Target engagement assay review
Reference standard for AMV/QC
Documented characterization data
Traceability and compliance review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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